![molecular formula C54H76N14O10 B10849565 N-[1-[[1-[[1-[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B10849565.png)
N-[1-[[1-[[1-[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JMV 1535: is a synthetic compound known for its role as a gastrin-releasing peptide receptor (GRPR) inhibitor. This receptor is involved in various physiological processes, including the regulation of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation. JMV 1535 has been studied for its potential therapeutic applications, particularly in the context of cancer treatment, due to its ability to inhibit GRPR, which is often overexpressed in certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JMV 1535 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of JMV 1535 would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required quality standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: JMV 1535 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in JMV 1535 and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: JMV 1535 is used as a research tool to study the structure-activity relationships of GRPR inhibitors. It helps in understanding the binding interactions and the effects of structural modifications on biological activity.
Biology: In biological research, JMV 1535 is used to investigate the role of GRPR in various physiological and pathological processes. It helps in elucidating the signaling pathways and cellular responses mediated by GRPR.
Medicine: JMV 1535 has potential therapeutic applications in the treatment of cancers that overexpress GRPR, such as lung, colon, and prostate cancers. It is also being explored for its role in managing gastrointestinal disorders and other conditions involving GRPR dysregulation.
Industry: In the pharmaceutical industry, JMV 1535 serves as a lead compound for the development of new GRPR-targeted therapies. It is also used in high-throughput screening assays to identify novel GRPR inhibitors .
Mechanism of Action
JMV 1535 exerts its effects by binding to the gastrin-releasing peptide receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by GRPR, leading to reduced cell proliferation, migration, and survival. The molecular targets involved include the phospholipase C signaling pathway and downstream effectors such as protein kinase C and calcium ions. By blocking GRPR, JMV 1535 can effectively reduce the growth and spread of cancer cells that rely on this receptor for their proliferation .
Comparison with Similar Compounds
RC-3095: Another GRPR inhibitor with similar therapeutic applications.
JMV 1693: A structurally related compound with comparable biological activity.
JMV 1719: Another analog of JMV 1535 with slight modifications in its chemical structure.
Uniqueness: JMV 1535 is unique in its high affinity and selectivity for GRPR, making it a potent inhibitor with potential therapeutic benefits. Compared to other similar compounds, JMV 1535 has shown promising results in preclinical studies, particularly in its ability to inhibit cancer cell growth and proliferation .
Properties
Molecular Formula |
C54H76N14O10 |
|---|---|
Molecular Weight |
1081.3 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C54H76N14O10/c1-30(2)21-41(47(57)71)65-52(76)42(22-31(3)4)66-53(77)44(25-35-27-58-29-60-35)62-46(70)28-68-20-12-11-17-40(54(68)78)64-48(72)32(5)61-51(75)43(24-34-26-59-38-16-10-9-15-36(34)38)67-50(74)39(18-19-45(56)69)63-49(73)37(55)23-33-13-7-6-8-14-33/h6-10,13-16,26-27,29-32,37,39-44,59H,11-12,17-25,28,55H2,1-5H3,(H2,56,69)(H2,57,71)(H,58,60)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,77)(H,67,74)/t32?,37-,39?,40?,41?,42?,43?,44?/m1/s1 |
InChI Key |
FTAPYHDWDYGKIH-CJGWHWQJSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


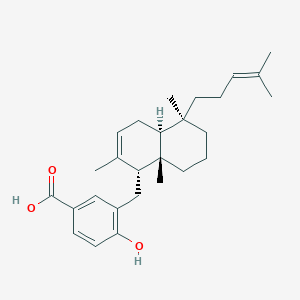
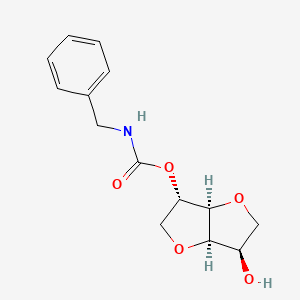


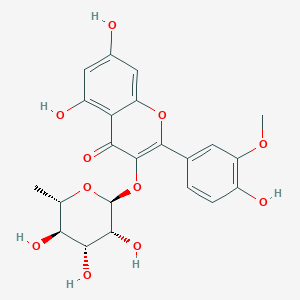


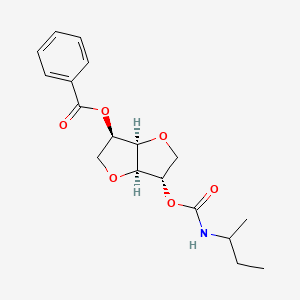


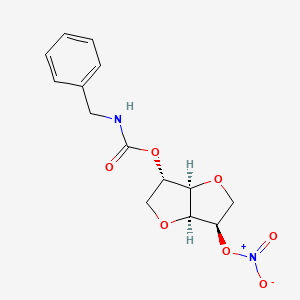

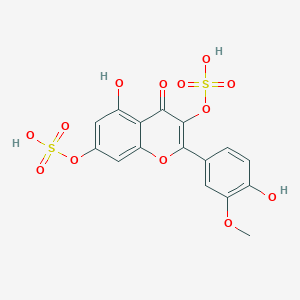
![N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide](/img/structure/B10849558.png)
